molecular formula C18H19NO5S B2830281 Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate CAS No. 377764-57-3

Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate

Cat. No.: B2830281
CAS No.: 377764-57-3
M. Wt: 361.41
InChI Key: DGSHWENGVMKDPZ-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is a complex organic molecule with notable biological activities, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Compound Overview

  • IUPAC Name : Ethyl 2-acetamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
  • Molecular Formula : C18H19NO5S
  • Molecular Weight : 361.41 g/mol
  • CAS Number : 892432-59-6
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The following mechanisms have been identified:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly significant in breast cancer cells (MCF-7) where it induced apoptosis and necrosis .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M and S-phase cell cycle arrests in HeLa cells, indicating its potential as a chemotherapeutic agent .
  • Microtubule Interaction : Similar compounds have demonstrated the ability to modulate microtubule assembly, which is crucial for cell division .

Biological Activity Evaluation

A series of studies have evaluated the antitumor activity of this compound against various cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Activity Level
Compound 4MCF-723.2High
Compound 5MCF-752.9Moderate
Compound 6HeLa49.9High
Compound 7HeLa95.9Moderate

Note : IC50 values represent the concentration required to inhibit cell growth by 50% after a specified incubation period .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : In a study focused on breast cancer, this compound was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest mechanisms .
  • Cytotoxicity Analysis : A comparative analysis with other known chemotherapeutics demonstrated that this compound exhibited superior cytotoxicity against certain cancer lines, suggesting its potential as a lead compound for further development .
  • Mechanistic Insights : Research indicated that compounds with similar structures could interact with tubulin and affect microtubule dynamics, further supporting their role as potential anticancer agents .

Properties

IUPAC Name

ethyl 2-acetamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-4-22-18(21)16-10(2)15(25-17(16)19-11(3)20)8-12-5-6-13-14(7-12)24-9-23-13/h5-7H,4,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSHWENGVMKDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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